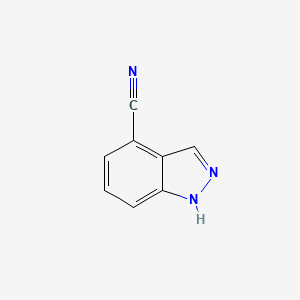

1H-indazole-4-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-indazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-4-6-2-1-3-8-7(6)5-10-11-8/h1-3,5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVHLMVTWNMOPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646712 | |

| Record name | 1H-Indazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861340-10-5 | |

| Record name | 1H-Indazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Indazole Scaffold

An In-Depth Technical Guide to 1H-Indazole-4-carbonitrile for Advanced Chemical Research

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents one of the most significant "privileged scaffolds" in modern medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile bioisostere for native structures like indole, offering a hydrogen bond donor and an additional nitrogen atom as a hydrogen bond acceptor, which can enhance binding affinity to biological targets.[2] This has led to the successful development of numerous FDA-approved drugs, including potent kinase inhibitors like Axitinib and Pazopanib, which are cornerstones in oncology.[1][2][3]

Within this critical class of compounds, this compound has emerged as a particularly valuable synthetic intermediate. Its structure combines the therapeutically relevant indazole core with a strategically positioned nitrile group—a key pharmacophore and a versatile chemical handle for molecular elaboration. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this compound, from its core chemical properties and synthesis to its application as a foundational building block in the creation of novel chemical entities.

PART 1: Molecular Structure and Spectroscopic Profile

The foundational step in leveraging any chemical entity is a thorough understanding of its structure and how it is empirically verified.

Core Chemical Identity

Structural Representation

The structure of this compound is defined by the indazole ring system with a nitrile (-C≡N) substituent at the C4 position of the benzene ring. The 1H-tautomer, which is generally the more thermodynamically stable form compared to the 2H-tautomer, is the predominant isomer.[1][9]

Caption: 2D structure of this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum (in a solvent like DMSO-d₆) is expected to show a characteristic broad singlet for the N-H proton at a downfield chemical shift (often >13 ppm).[11][12] The aromatic region will display signals corresponding to the protons on the benzene ring (H5, H6, H7) and the pyrazole ring (H3). The specific coupling patterns and chemical shifts will be influenced by the electron-withdrawing nature of the nitrile group.

-

¹³C NMR: The carbon spectrum will show eight distinct signals. The nitrile carbon (-C≡N) will appear in the characteristic range for cyano groups (approx. 115-120 ppm). The remaining signals will correspond to the eight carbons of the bicyclic indazole core, with chemical shifts dictated by their position relative to the nitrogen atoms and the nitrile substituent.[10][14]

-

IR Spectroscopy: The infrared spectrum provides key functional group information. A sharp, intense absorption band is expected in the range of 2220-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.[11] Additionally, a broad absorption in the 3100-3300 cm⁻¹ region would indicate the N-H stretch of the pyrazole ring.[10]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the molecular formula (C₈H₅N₃) by providing a highly accurate mass measurement. The predicted monoisotopic mass is 143.04834 Da.[6]

PART 2: Physicochemical Properties

A summary of the key physicochemical properties of this compound is crucial for planning its use in synthesis and for predicting its behavior in biological systems.

| Property | Value / Description | Source |

| Molecular Formula | C₈H₅N₃ | [4][6] |

| Molecular Weight | 143.15 g/mol | [4][8] |

| Monoisotopic Mass | 143.04834 Da | [6] |

| Appearance | Typically an off-white to light-yellow solid. | [8] (by analogy) |

| XlogP (Predicted) | 1.3 | [6] |

| Topological Polar Surface Area | 52.5 Ų | [7] (for isomer) |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols; limited solubility in water. | General chemical knowledge |

Note: XlogP is a computed measure of lipophilicity, a critical parameter in drug design for predicting membrane permeability and oral bioavailability.

PART 3: Synthesis and Chemical Reactivity

This compound is primarily valued as a synthetic intermediate. Understanding its synthesis and the reactivity of its functional groups is paramount for its application.

Synthetic Pathways

The construction of the indazole ring system can be achieved through various methods. A highly relevant and efficient strategy for synthesizing 4-substituted indazoles involves the cyclization of appropriately substituted aminobenzonitriles.[1]

A plausible and widely adopted synthetic approach would start from 2-amino-3-methylbenzonitrile. The key steps involve diazotization of the amino group followed by an intramolecular cyclization.

Caption: Proposed synthetic workflow for this compound.

Representative Experimental Protocol: Synthesis from 2-Amino-3-methylbenzonitrile

This protocol is illustrative, based on established chemical principles for indazole synthesis. Researchers should consult specific literature and perform appropriate safety assessments before implementation.[1][15]

-

Dissolution: Dissolve 2-amino-3-methylbenzonitrile (1.0 eq) in a suitable acidic aqueous medium (e.g., 2 M HCl) in a reaction vessel equipped with a magnetic stirrer and cooled to 0-5 °C using an ice bath.

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂, ~1.1 eq) in cold water. Add this solution dropwise to the stirred reaction mixture, ensuring the temperature remains below 5 °C. The formation of the diazonium salt intermediate is typically rapid.

-

Cyclization: After the addition is complete, continue stirring the mixture at 0-5 °C for 30-60 minutes. The reaction may then be allowed to warm slowly to room temperature. The intramolecular cyclization occurs as the diazonium group is attacked by the nucleophilic carbon of the aromatic ring, facilitated by the loss of N₂ gas.

-

Work-up and Isolation: Neutralize the reaction mixture carefully with a base (e.g., saturated NaHCO₃ solution) until pH ~7-8. The product often precipitates from the aqueous solution.

-

Purification: Collect the crude solid by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The value of this compound lies in its multiple reactive sites, which allow for diverse downstream functionalization.

-

The Nitrile Group: This is a highly versatile functional group. It can be:

-

Hydrolyzed to a carboxylic acid or an amide, providing access to new derivatives for structure-activity relationship (SAR) studies.

-

Reduced to a primary amine (aminomethyl group), which is a common pharmacophore for interacting with biological targets.

-

Used as a precursor for tetrazole formation , a common bioisostere for carboxylic acids.

-

-

The Indazole Nitrogens (N1/N2): The N-H proton is acidic and can be deprotonated with a base. The resulting indazolide anion is nucleophilic and can be readily alkylated or acylated . This is a primary method for attaching side chains, which are often crucial for modulating potency, selectivity, and pharmacokinetic properties.[9]

-

The Aromatic Ring: While the nitrile group is deactivating, the benzene portion of the indazole can still undergo electrophilic aromatic substitution, although typically requiring harsher conditions. More commonly, the molecule is used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) if a halogen is present at another position on the ring.[16][17]

PART 4: Applications in Research and Development

Central Role in Kinase Inhibitor Discovery

The indazole scaffold is a cornerstone of modern kinase inhibitor design. Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[3] Indazole-based compounds are adept at fitting into the ATP-binding pocket of many kinases, forming key hydrogen bonds with the "hinge" region of the enzyme.[2]

This compound serves as an ideal starting point for building kinase inhibitors. Its derivatives have been investigated as inhibitors of critical cancer-related signaling pathways, such as the PI3K/AKT/mTOR pathway.[18] The nitrile group itself can act as a hydrogen bond acceptor or be transformed into other functional groups to optimize interactions with the target kinase.

Caption: Indazole derivatives often target the PI3K/AKT/mTOR pathway.

Broader Pharmaceutical and Materials Science Applications

Beyond oncology, the indazole core is found in drugs with a wide range of activities, including anti-inflammatory, anti-HIV, and anti-emetic agents.[1][15] The synthetic accessibility and versatility of this compound make it a valuable building block for generating compound libraries to screen against these and other novel therapeutic targets.

Furthermore, the highly conjugated and aromatic nature of the indazole ring lends itself to applications in materials science. Derivatives are explored for use in creating advanced polymers, coatings with improved thermal properties, and as chromophores in organic electronics and dye-sensitized solar cells.[8][19]

Conclusion

This compound is far more than a simple heterocyclic compound; it is a strategic enabling molecule for innovation in chemical and pharmaceutical research. Its structure masterfully combines the biologically privileged indazole scaffold with a synthetically versatile nitrile handle. A firm grasp of its chemical properties, synthetic routes, and reactivity profile empowers researchers to efficiently design and construct novel molecules with tailored functions. As the demand for sophisticated and highly specific therapeutic agents and advanced materials continues to grow, the importance of foundational building blocks like this compound will only increase, solidifying its place as a key component in the modern chemist's toolkit.

References

- PubChemLite. This compound (C8H5N3).

- PubChem. 1H-imidazole-4-carbonitrile | C4H3N3 | CID 564457.

- Matrix Fine Chemicals. This compound | CAS 861340-10-5.

- Fluorochem. This compound.

- PMC. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.

- Benchchem. This compound, 3-chloro-.

- PubChem. 1H-Indazole | C7H6N2 | CID 9221.

- PMC. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central.

- PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.

- PubChem. 1H-Indazole-7-carbonitrile | C8H5N3 | CID 25022685.

- Journal of Chemical Sciences. Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition.

- Chem-Impex. 1H-Indazole-6-carbonitrile.

- The Royal Society of Chemistry.

- ChemicalBook. Indazole(271-44-3) 1H NMR spectrum.

- ResearchGate. Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i..

- NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- PharmaBlock. Indazoles in Drug Discovery.

- PubMed. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism.

- ESA-IPB.

- ResearchGate. 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids....

- Ossila. 4-Fluoro-1H-indazole | CAS Number 341-23-1.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CAS 861340-10-5 [matrix-fine-chemicals.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. PubChemLite - this compound (C8H5N3) [pubchemlite.lcsb.uni.lu]

- 7. 1H-Indazole-7-carbonitrile | C8H5N3 | CID 25022685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

- 10. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]

- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 14. researchgate.net [researchgate.net]

- 15. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. ias.ac.in [ias.ac.in]

- 18. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ossila.com [ossila.com]

Introduction: The Strategic Importance of 1H-Indazole-4-carbonitrile in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of 1H-Indazole-4-carbonitrile

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1][2] This bicyclic heterocycle, a bioisostere of indole, is a key component in numerous approved therapeutics, including kinase inhibitors for oncology and antiemetics.[2] Among the vast chemical space of indazole derivatives, this compound emerges as a particularly valuable building block. The nitrile group at the 4-position is a versatile functional handle, readily convertible into other essential moieties such as amines, amides, carboxylic acids, and tetrazoles, thus enabling extensive structure-activity relationship (SAR) studies.[3]

This guide provides a comprehensive, in-depth technical overview of a robust and logical synthetic route to this compound. The presented methodology is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations that ensure a successful and scalable synthesis.

Synthetic Strategy: A Multi-Step Approach from a Readily Available Starting Material

While various methods exist for the synthesis of the indazole core, achieving specific substitution patterns, such as the 4-cyano motif, requires a carefully planned strategy.[1][4] A direct C-H cyanation of the parent 1H-indazole is often challenging due to regioselectivity issues. Therefore, a more reliable approach involves a multi-step synthesis starting from a commercially available, appropriately substituted precursor. This guide details a three-step synthesis commencing with 2-methyl-5-nitroaniline, a route that offers excellent control over the final product's regiochemistry.

The overall synthetic workflow is as follows:

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 4-Nitro-1H-indazole

The initial step involves the construction of the indazole ring system with the nitro group correctly positioned at C4. This is achieved through a classical diazotization of 2-methyl-5-nitroaniline, followed by an intramolecular cyclization.

Mechanism and Rationale

The reaction proceeds via the formation of a diazonium salt from the aniline starting material upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium species is unstable and undergoes an intramolecular cyclization, where the ortho-methyl group is deprotonated, and the resulting carbanion attacks the terminal nitrogen of the diazonium group. Subsequent tautomerization yields the aromatic 1H-indazole ring. The acidic conditions are crucial for both the generation of the diazotizing agent and for promoting the cyclization.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole synthesis [organic-chemistry.org]

An In-Depth Technical Guide to 1H-Indazole-4-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1H-indazole-4-carbonitrile, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, explore detailed synthetic methodologies, and illuminate its critical role as a strategic intermediate in the development of targeted therapeutics, particularly protein kinase inhibitors. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this versatile scaffold.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a "privileged scaffold" in medicinal chemistry. Its structural features, including the ability to act as both a hydrogen bond donor and acceptor, allow for potent and selective interactions with a variety of biological targets.[1][2] Consequently, indazole derivatives have been successfully developed into a range of FDA-approved drugs with diverse therapeutic applications, from anti-cancer agents to anti-emetics.[1][3]

Within this important class of compounds, this compound has emerged as a particularly valuable intermediate. The strategic placement of the nitrile group at the 4-position provides a versatile chemical handle for further molecular elaboration, enabling the synthesis of complex and highly functionalized drug candidates.[4]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses and for predicting the characteristics of its derivatives.

| Property | Value | Source(s) |

| CAS Number | 861340-10-5 | [5][6] |

| Molecular Formula | C₈H₅N₃ | [5][6] |

| Molecular Weight | 143.15 g/mol | [5][6] |

| IUPAC Name | This compound | [5][6] |

| Appearance | Off-white to light red solid | [7] |

| Purity | ≥ 95% (HPLC) | [7] |

Synthesis of this compound: A Strategic Approach

The synthesis of substituted indazoles can be approached through various strategic disconnections. For this compound, a logical and commonly employed strategy involves the cyclization of an appropriately substituted ortho-aminobenzonitrile derivative.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for this compound is depicted below. This approach highlights the key bond formation—the N-N bond of the pyrazole ring—originating from a diazotization and subsequent cyclization of a suitable aniline precursor.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: A General Method for Indazole Synthesis

While a specific, detailed protocol for this compound is not publicly available, the following procedure for the synthesis of the parent indazole from o-toluidine illustrates the fundamental steps of diazotization and cyclization, which can be adapted for the synthesis of the target molecule from a suitable 2-amino-3-substituted benzonitrile precursor.[1][11]

Step 1: Acetylation of the Starting Amine

-

In a two-necked flask equipped with a thermometer and a gas inlet, slowly add the substituted o-toluidine to a mixture of glacial acetic acid and acetic anhydride.

-

Cool the mixture in an ice bath to manage the exothermic reaction.

Step 2: Nitrosation

-

Rapidly introduce a stream of nitrous gases into the cooled reaction mixture. The temperature should be carefully monitored and maintained.

Step 3: Decomposition and Cyclization

-

Pour the solution of the N-nitroso intermediate onto a mixture of ice and water.

-

Extract the separated oil with a suitable organic solvent (e.g., benzene).

-

Wash the combined organic extracts with ice water.

-

The decomposition of the nitroso compound to form the indazole can be facilitated by gentle heating.

Step 4: Isolation and Purification

-

After the reaction is complete, cool the solution and extract the product with hydrochloric acid.

-

Treat the combined acidic extracts with excess ammonia to precipitate the indazole.

-

Collect the solid by filtration, wash with water, and dry.

-

Further purification can be achieved by vacuum distillation or recrystallization.

This generalized protocol serves as a foundational method. The specific reaction conditions, including temperature, reaction time, and choice of reagents, would need to be optimized for the synthesis of this compound.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The indazole scaffold is a cornerstone in the design of protein kinase inhibitors.[3][12] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] this compound serves as a crucial intermediate in the synthesis of a variety of kinase inhibitors, where the nitrile group can be either retained in the final molecule or transformed into other functional groups.

Role as a Key Intermediate

The nitrile functionality of this compound is a versatile synthon. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form other heterocyclic systems. This chemical flexibility allows for the introduction of diverse substituents at the 4-position, which can be tailored to interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.

Caption: Synthetic utility of this compound.

Indazole-Based Kinase Inhibitors in Cancer Therapy

Numerous indazole-containing compounds have been developed as potent kinase inhibitors for the treatment of cancer.[3] For instance, Axitinib, an inhibitor of vascular endothelial growth factor receptors (VEGFRs), and Pazopanib, a multi-targeted tyrosine kinase inhibitor, both feature the indazole core structure.[3] The synthesis of analogs of these drugs often relies on functionalized indazole intermediates like this compound to explore the structure-activity relationships and optimize their pharmacological profiles.

Conclusion and Future Perspectives

This compound is a high-value building block for the synthesis of complex, biologically active molecules. Its straightforward, albeit adaptable, synthesis and the versatile reactivity of its nitrile group make it an indispensable tool for medicinal chemists. As the quest for more selective and potent kinase inhibitors continues, the strategic use of functionalized indazole intermediates like this compound will undoubtedly play a pivotal role in the discovery of next-generation therapeutics. Future research in this area will likely focus on the development of more efficient and scalable synthetic routes to this and other substituted indazoles, as well as the exploration of novel transformations of the nitrile group to access an even broader chemical space in drug discovery programs.

References

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

- US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents. (n.d.). Google Patents.

-

indazole - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 11, 2026, from [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). ACS Publications. Retrieved January 11, 2026, from [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

-

This compound | CAS 861340-10-5 - Matrix Fine Chemicals. (n.d.). Matrix Fine Chemicals. Retrieved January 11, 2026, from [Link]

-

1H-Indazole | C7H6N2 | CID 9221 - PubChem. (n.d.). PubChem @ NIH. Retrieved January 11, 2026, from [Link]

-

Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (n.d.). Indian Academy of Sciences. Retrieved January 11, 2026, from [Link]

- AU2010328480A1 - Process for synthesis of intermediates useful for making substituted indazole and azaindazole compounds - Google Patents. (n.d.). Google Patents.

-

Preparation of 1H-Indazole-3-carbonitrile - Organic Syntheses. (2020, October 16). Organic Syntheses. Retrieved January 11, 2026, from [Link]

-

1H-imidazole-4-carbonitrile | C4H3N3 | CID 564457 - PubChem - NIH. (n.d.). PubChem @ NIH. Retrieved January 11, 2026, from [Link]

-

Indazole - Wikipedia. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

-

Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous - Semantic Scholar. (2022, April 11). Semantic Scholar. Retrieved January 11, 2026, from [Link]

-

13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... | Download Table - ResearchGate. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

- WO2009106980A2 - Indazole derivatives - Google Patents. (n.d.). Google Patents.

-

1H-indazole-6-carbonitrile | C8H5N3 | CID 422529 - PubChem - NIH. (n.d.). PubChem @ NIH. Retrieved January 11, 2026, from [Link]

-

Interpretation of IR spectrum of compound 1N2a - ResearchGate. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Indazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

-

(1H-indazol-4-yl)methanol | C8H8N2O | CID 22661249 - PubChem. (n.d.). PubChem @ NIH. Retrieved January 11, 2026, from [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. This compound | CAS 861340-10-5 [matrix-fine-chemicals.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]

- 11. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of 1H-Indazole-4-carbonitrile in Common Organic Solvents

Introduction: The Critical Role of Solubility in the Application of 1H-Indazole-4-carbonitrile

This compound is a heterocyclic aromatic compound with a molecular structure that holds significant interest for researchers in medicinal chemistry and materials science. The indazole core is a prevalent scaffold in numerous pharmacologically active molecules, and the strategic placement of a nitrile group at the 4-position can modulate its electronic properties, metabolic stability, and potential for intermolecular interactions.[1] The utility of this compound in drug discovery and development is intrinsically linked to its solubility, a fundamental physicochemical property that governs its behavior in various chemical and biological systems.[2]

Solubility dictates the ease of handling and formulation of a compound for experimental assays, its absorption and distribution in biological systems, and its performance in synthetic reactions.[3] For drug development professionals, poor solubility can be a significant hurdle, leading to challenges in achieving therapeutic concentrations and reliable in vitro and in vivo data. Therefore, a thorough understanding of the solubility of this compound in a range of common organic solvents is paramount for its effective application.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive published data for this specific isomer, this guide offers a predictive analysis based on its molecular structure and the known properties of the parent 1H-indazole molecule. More importantly, it provides a detailed, field-proven experimental protocol for researchers to accurately determine the solubility of this compound in their laboratories.

Predictive Analysis of Solubility: A Molecular Structure Perspective

The solubility of an organic compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. The principle of "like dissolves like" serves as a useful starting point for predicting solubility.[4] This principle suggests that substances with similar polarities are more likely to be soluble in one another.

The Parent Scaffold: 1H-Indazole

1H-indazole is a bicyclic aromatic heterocycle with a melting point of 147-149 °C and a boiling point of 270 °C.[5][6] It is described as being soluble in hot water.[6] The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridinic nitrogen) in the pyrazole ring imparts a degree of polarity to the molecule. This allows for interactions with polar solvents. The benzene ring portion of the molecule, however, is nonpolar and will favor interactions with nonpolar solvents.

The Influence of the Nitrile Group

The introduction of a nitrile (-C≡N) group at the 4-position of the indazole ring is expected to significantly influence the solubility of this compound. The nitrile group is highly polar and can act as a hydrogen bond acceptor.[4] This increased polarity should enhance the solubility of the molecule in polar solvents compared to the parent 1H-indazole. The nitrile group's impact on solubility is a recognized strategy in drug design to improve the pharmacokinetic profiles of molecules.[3][7]

Based on this structural analysis, we can predict the following general solubility trends for this compound:

-

High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile. These solvents can effectively solvate the polar indazole and nitrile functionalities.

-

Moderate Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol. While these solvents can engage in hydrogen bonding, the nonpolar benzene ring may limit the overall solubility.

-

Low Solubility: Expected in nonpolar solvents such as hexane, toluene, and dichloromethane. The highly polar nature of the nitrile group will likely lead to poor solvation in these environments.

The following table summarizes the predicted solubility of this compound in a selection of common organic solvents. It is crucial to note that these are predictions and must be confirmed by experimental determination.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent hydrogen bond acceptor, capable of solvating both the polar N-H and nitrile groups. |

| Dimethylformamide (DMF) | High | Similar to DMSO, a strong polar aprotic solvent that can effectively solvate the polar functionalities of the molecule. | |

| Acetonitrile | Moderate to High | A polar aprotic solvent that can interact with the nitrile group, though it is a weaker solvent than DMSO and DMF. | |

| Polar Protic | Methanol | Moderate | Can act as both a hydrogen bond donor and acceptor, allowing for favorable interactions. The small size of methanol facilitates solvation. |

| Ethanol | Moderate | Similar to methanol but with a slightly larger nonpolar alkyl chain, which may slightly reduce its solvating power for a polar solute. | |

| Isopropanol | Low to Moderate | The larger alkyl group compared to methanol and ethanol will decrease its ability to solvate the polar regions of the molecule. | |

| Nonpolar | Toluene | Low | The aromatic ring of toluene can have some π-π stacking interactions with the indazole ring, but the overall polarity mismatch with the nitrile group will likely result in low solubility. |

| Hexane | Very Low | As a nonpolar aliphatic solvent, it will have very poor interactions with the polar functional groups of this compound. | |

| Dichloromethane | Low to Moderate | While considered a nonpolar solvent, it has a significant dipole moment that may allow for some solvation of the polar groups, but its hydrogen bonding capacity is negligible. |

Experimental Determination of Solubility: The Shake-Flask Method

To obtain accurate and reliable solubility data, experimental determination is essential. The shake-flask method is a widely accepted and robust technique for measuring the equilibrium solubility of a solid in a solvent. The following protocol provides a step-by-step guide for determining the solubility of this compound.

Experimental Workflow Diagram

Caption: Workflow for determining solubility using the shake-flask method.

Step-by-Step Protocol

1. Materials and Reagents:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a suitable alternative analytical instrument.

2. Procedure:

-

Preparation of the Slurry:

-

Accurately weigh an excess amount of this compound into a vial. The key is to have undissolved solid present at the end of the experiment to ensure saturation.

-

Add a known volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility of this compound in the chosen solvent using the following formula:

Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)

-

Causality and Self-Validation in the Protocol

-

Excess Solid: The presence of excess solid throughout the equilibration period is a self-validating mechanism to ensure that the solution is truly saturated.

-

Equilibrium Confirmation: Sampling at multiple time points and observing a constant concentration validates that the system has reached equilibrium.

-

Temperature Control: Maintaining a constant temperature is crucial as solubility is temperature-dependent.

-

Validated Analytical Method: The use of a validated and linear analytical method ensures the accuracy of the concentration measurement.

Factors Influencing Solubility: A Deeper Dive

The following diagram illustrates the key molecular and solvent properties that influence the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

Conclusion

Ultimately, experimental determination is paramount for obtaining accurate and reliable data. The detailed shake-flask protocol provided in this guide offers a robust and self-validating methodology for researchers to determine the solubility of this compound in their solvents of interest. A thorough understanding and experimental characterization of this fundamental property will undoubtedly facilitate the successful application of this promising molecule in research and development.

References

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Indazole - Wikipedia [en.wikipedia.org]

- 6. Indazole | 271-44-3 [chemicalbook.com]

- 7. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

1H-indazole-4-carbonitrile tautomerism and stability

An In-Depth Technical Guide to the Tautomerism and Stability of 1H-Indazole-4-carbonitrile

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous therapeutic agents. A critical, yet often nuanced, aspect of its chemistry is the phenomenon of annular tautomerism, which dictates its physicochemical properties, reactivity, and biological interactions. This guide provides a detailed exploration of the tautomeric landscape of this compound, a key substituted indazole. We will dissect the structural nuances of its primary tautomers, the energetic factors governing their relative stability, and the advanced analytical and computational methodologies employed to characterize this equilibrium. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of indazole chemistry to inform rational drug design and development.

The Indazole Nucleus: A Privileged Scaffold in Drug Discovery

Indazoles, bicyclic aromatic heterocycles composed of a fused benzene and pyrazole ring, are classified as "privileged structures" in drug discovery.[1][2] Their structural rigidity, ability to participate in hydrogen bonding as both donors and acceptors, and capacity for diverse functionalization make them ideal for interacting with biological targets.[2][3] Marketed drugs such as the antiemetic Granisetron, the anti-inflammatory Benzydamine, and the oncology agent Axitinib all feature the indazole core, highlighting its therapeutic versatility.[1][4]

A fundamental characteristic of N-unsubstituted indazoles is annular tautomerism, a form of prototropy where the proton on the pyrazole ring can reside on either nitrogen atom.[5][6] This gives rise to two principal tautomers: the 1H-indazole and the 2H-indazole .[2][5] A third, non-aromatic 3H-indazole is also possible but is generally energetically unfavorable and not commonly observed.[5][7] The position of this proton is not trivial; it profoundly alters the molecule's electronic distribution, dipole moment, and hydrogen bonding potential, thereby influencing its ultimate biological function.

Tautomeric Landscape of this compound

For this compound, the tautomeric equilibrium is primarily a dynamic interplay between the 1H and 2H forms.

-

This compound : This tautomer features the mobile proton on the N1 nitrogen. Its structure is characterized by a "benzenoid" aromatic system, which is analogous to naphthalene. This form is generally considered the most thermodynamically stable tautomer for most indazole derivatives.[1][8]

-

2H-Indazole-4-carbonitrile : In this form, the proton is located on the N2 nitrogen. This arrangement results in an "ortho-quinonoid" structure in the fused ring system.[1][9] This quinonoid character disrupts the benzenoid aromaticity, typically rendering this tautomer less stable than its 1H counterpart.[9]

The equilibrium between these two forms is a critical consideration in any chemical or biological study.

Caption: Tautomeric equilibrium of this compound.

Energetics and Stability: Why the 1H-Tautomer Dominates

The preference for the 1H-tautomer is a well-established principle in indazole chemistry, supported by extensive experimental and computational evidence.[5][10][11]

3.1. Aromaticity as the Driving Force

The primary determinant of stability is aromaticity. The 1H-tautomer possesses a fully benzenoid sextet in the six-membered ring, conferring significant aromatic stabilization energy.[1] In contrast, the 2H-tautomer's quinonoid structure disrupts this aromaticity, leading to a higher ground-state energy.[9] Computational studies consistently place the 1H-tautomer as the more stable form by a significant margin.

Table 1: Calculated Relative Stability of Indazole Tautomers

| Computational Method | Energy Difference (1H vs. 2H) | Reference |

| MP2/6-31G** | 3.6 kcal/mol (15.1 kJ/mol) | [10][12] |

| B3LYP | 5.3 kcal/mol (22.2 kJ/mol) | [9] |

| General Consensus | ~2.3–4.1 kcal/mol | [5][7][12] |

Note: The 4-carbonitrile substituent, being electron-withdrawing, can modulate this energy difference, but the fundamental preference for the 1H form remains.

3.2. Influence of Environment and Substituents

While the intrinsic stability favors the 1H form, external factors can shift the equilibrium:

-

Solvent Polarity: The 2H-tautomer generally possesses a larger dipole moment than the 1H-tautomer.[5] Consequently, polar solvents can preferentially solvate and stabilize the 2H form, slightly reducing the energy gap between the two. However, this effect is typically insufficient to make the 2H form the dominant species in solution.

-

Hydrogen Bonding: In the solid state or in concentrated, aprotic solvents, indazoles can form centrosymmetric dimers via intermolecular N-H···N hydrogen bonds.[13] The stability of these dimers can influence the observed tautomeric form. DFT calculations have shown that for some substituted indazoles, the 2H-dimers can be more stable than the 1H-dimers, leading to a higher population of the 2H tautomer under these specific conditions.[13]

-

Substituent Effects: While the 1H tautomer is almost always the most stable, theoretical studies have shown that specific substitution patterns can, in rare cases, favor the 2H tautomer.[6][9] This often involves substituents capable of forming strong intramolecular hydrogen bonds that are only possible in the 2H configuration.[13] For this compound, the cyano group does not provide such an interaction, and the 1H form is expected to predominate.

Methodologies for Tautomer Elucidation

Determining the dominant tautomeric form and the position of the equilibrium requires a combination of spectroscopic and computational techniques. The choice of method is critical, as the causality behind the experimental outcome is rooted in the distinct electronic and structural differences between the tautomers.

Caption: A logical workflow for the comprehensive analysis of tautomerism.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and definitive technique for studying tautomerism in solution.[14][15] The chemical environments of the nuclei in the 1H and 2H forms are distinct, leading to different and predictable chemical shifts.

Protocol: Distinguishing Tautomers by ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of two different deuterated solvents, such as DMSO-d₆ (polar, aprotic) and CDCl₃ (less polar). The use of multiple solvents is a self-validating step to probe for any solvent-induced shifts in the equilibrium.

-

Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra at a controlled temperature (e.g., 298 K) on a 400 MHz or higher spectrometer. Additionally, acquire 2D correlation spectra (HSQC, HMBC) to aid in unambiguous assignment of all proton and carbon signals.

-

Spectral Analysis (Causality):

-

¹H NMR: The chemical shifts of the protons on the heterocyclic ring (H3, H5, H6, H7) are highly sensitive to the location of the N-H proton. Compare the experimental spectra to literature data for known 1-alkyl and 2-alkyl indazoles, which serve as locked-tautomer models. The spectrum of the sample should closely match that of the 1-alkylated analogue.

-

¹³C NMR: The carbon chemical shifts, particularly for C3, C3a, and C7a, provide a clear fingerprint for each tautomer. The quinonoid nature of the 2H form significantly alters the shielding of these carbons compared to the benzenoid 1H form.[14][15]

-

4.2. Infrared (IR) Spectroscopy

While less definitive than NMR, IR spectroscopy provides valuable information, especially for solid-state analysis.

-

N-H Stretching: The position and shape of the N-H stretching band (typically ~3100-3400 cm⁻¹) can indicate the tautomeric form and the extent of hydrogen bonding. Broad bands often suggest strong intermolecular hydrogen bonding, as seen in dimers.[16]

-

Fingerprint Region: The vibrational modes in the fingerprint region (600-1800 cm⁻¹) are unique for each tautomer due to differences in bond strengths and symmetries. Comparing the experimental spectrum to DFT-calculated spectra for both tautomers can confirm the dominant form.[16][17]

4.3. Computational Chemistry: A Predictive and Corroborative Tool

Density Functional Theory (DFT) is an indispensable tool for understanding tautomerism.[3][6][18]

Workflow: DFT Analysis of Tautomer Stability

-

Structure Generation: Build the 3D structures of both the 1H- and 2H-tautomers of indazole-4-carbonitrile.

-

Geometry Optimization and Energy Calculation: Perform geometry optimization and frequency calculations for both tautomers in the gas phase using a reliable functional and basis set (e.g., B3LYP/6-311++G(d,p)). This step is crucial to find the lowest energy conformation for each tautomer.

-

Solvent Modeling (Optional): To understand environmental effects, repeat the calculations using a continuum solvation model (e.g., PCM or SMD) to simulate solvents like water or DMSO.

-

Data Analysis:

-

Compare the zero-point corrected electronic energies (ΔE) or Gibbs free energies (ΔG) of the two optimized structures. The tautomer with the lower energy is predicted to be the more stable.

-

Use the GIAO (Gauge-Independent Atomic Orbital) method to calculate the NMR chemical shifts for both tautomers. These predicted values can be directly compared with experimental results for validation.[19]

-

Conclusion: Implications for Rational Drug Design

The tautomeric state of a molecule is not an academic curiosity; it is a critical determinant of its drug-like properties. For this compound and its derivatives, the established predominance of the 1H-tautomer has profound implications:

-

Molecular Recognition: The hydrogen bond donor/acceptor pattern presented by the 1H-tautomer is fixed. This specific pattern will govern how the molecule docks into a protein's active site. Designing a drug candidate under the incorrect assumption of a 2H-tautomer would lead to flawed models and likely failure.

-

Physicochemical Properties: Properties like pKa, solubility, and lipophilicity (logP) are directly tied to the dominant tautomeric form. Accurate prediction of these properties for ADME (Absorption, Distribution, Metabolism, and Excretion) modeling depends on using the correct tautomer.

-

Synthetic Strategy: The reactivity of the indazole ring, particularly for N-alkylation or other substitutions, is dependent on the tautomeric equilibrium. Reaction conditions can sometimes favor reaction at the less abundant N2 position, leading to mixtures of isomers.[9]

References

-

CJST. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology, 9(1), 20-34. Available from: [Link]

-

NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available from: [Link]

-

Claramunt, R. M., et al. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420. Available from: [Link]

-

Fritz Haber Institute. (2006). An infrared spectroscopic study of protonated and cationic indazole. Fritz Haber Institute of the Max Planck Society. Available from: [Link]

-

MDPI. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420. Available from: [Link]

-

PURKH. (n.d.). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. PURKH. Available from: [Link]

-

ResearchGate. (n.d.). The tautomers of indazole, as well as 1H- and 2H-indazoles-derived potential pharmaceuticals. ResearchGate. Available from: [Link]

-

Alkorta, I., & Elguero, J. (2005). Theoretical estimation of the annular tautomerism of indazoles. Journal of Physical Organic Chemistry, 18(8), 719-724. Available from: [Link]

-

Canadian Science Publishing. (1989). A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Canadian Journal of Chemistry, 67(12), 2212-2217. Available from: [Link]

-

NIH. (2024). Synthesis, molecular docking and DFT studies on novel indazole derivatives. National Institutes of Health. Available from: [Link]

-

Royal Society of Chemistry. (1996). Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study. Journal of the Chemical Society, Perkin Transactions 2, 7-10. Available from: [Link]

-

ResearchGate. (2006). An infrared spectroscopic study of protonated and cationic indazole. ResearchGate. Available from: [Link]

-

ResearchGate. (n.d.). The two tautomers of indazole, with atom numbering. ResearchGate. Available from: [Link]

-

Sigalov, M. V., et al. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry, 84(14), 9075-9086. Available from: [Link]

-

NIH. (2022). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. National Institutes of Health. Available from: [Link]

-

ResearchGate. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. ResearchGate. Available from: [Link]

-

Der Pharma Chemica. (2023). Synthesis, Characterization and Biological Evaluation of Schiff’s Bases Containing Indazole Moiety. Der Pharma Chemica, 15(3), 34-37. Available from: [Link]

-

ResearchGate. (1982). 13C NMR of indazoles. ResearchGate. Available from: [Link]

-

NIH. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. Available from: [Link]

-

ResearchGate. (n.d.). Annular tautomerism of indazole (1a: benzenoid 1H-indazole tautomer; 1b: quinonoid 2H-indazole tautomer). ResearchGate. Available from: [Link]

-

NIH. (2022). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. National Institutes of Health. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of 2‐aryl‐2H‐indazole from 1H‐indazole. ResearchGate. Available from: [Link]

-

ResearchGate. (n.d.). Identification of indazole derivatives 34-36 as TTK inhibitors. ResearchGate. Available from: [Link]

-

American Chemical Society. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid. ACS Omega, 7(4), 3481-3494. Available from: [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Escola Superior Agrária - Instituto Politécnico de Bragança. Available from: [Link]

-

American Chemical Society. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(3), 2358-2366. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives. ResearchGate. Available from: [Link]

-

Royal Society of Chemistry. (2017). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Chemical Communications, 53(4), 748-751. Available from: [Link]

-

ResearchGate. (2022). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. ResearchGate. Available from: [Link]

-

ResearchGate. (n.d.). Indazole tautomerism (A, B, and C from left to right). ResearchGate. Available from: [Link]

-

NIH. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Institutes of Health. Available from: [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. caribjscitech.com [caribjscitech.com]

- 6. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

- 10. Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. researchgate.net [researchgate.net]

- 16. fhi.mpg.de [fhi.mpg.de]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

A Comprehensive Spectroscopic Guide to 1H-Indazole-4-carbonitrile: Elucidating Molecular Structure through NMR, IR, and MS

Abstract

1H-indazole-4-carbonitrile is a pivotal heterocyclic building block in medicinal chemistry and materials science, valued for its rigid bicyclic scaffold and versatile nitrile functional group.[1][2] Accurate and unambiguous structural confirmation is paramount for its application in complex synthetic pathways and for ensuring the purity and identity of resulting compounds. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We delve into the principles behind the experimental choices, offer detailed protocols for data acquisition, and present a thorough interpretation of the spectral data, grounded in the molecule's unique electronic and structural features. This document is intended for researchers, chemists, and drug development professionals who require a practical and authoritative reference for the spectroscopic analysis of this important intermediate.

Molecular Structure and Spectroscopic Implications

The structure of this compound comprises a fused benzene and pyrazole ring system, with a nitrile (-C≡N) substituent at the 4-position. This arrangement dictates its characteristic spectroscopic "fingerprint." The aromatic system contains four distinct protons and eight carbons, while the pyrazole ring features an acidic N-H proton. The strong electron-withdrawing nature of the nitrile group significantly influences the electronic environment of the fused ring system, impacting the chemical shifts observed in NMR spectroscopy and the vibrational frequencies in IR spectroscopy.[3][4]

Caption: Proposed EI-MS Fragmentation Pathway.

Table 4: Summary of Key Mass Spectrometry Fragments (EI-MS)

| m/z Value | Proposed Formula | Identity |

|---|---|---|

| 143 | [C₈H₅N₃]⁺• | Molecular Ion (M⁺•) |

| 116 | [C₇H₄N]⁺• | [M - HCN]⁺• |

| 115 | [C₈H₅N]⁺• | [M - N₂]⁺• |

| 76 | [C₆H₄]⁺• | Benzyne radical cation |

Integrated Spectroscopic Analysis Workflow

No single technique provides all the necessary information. The true power of spectroscopic characterization lies in integrating the data from NMR, IR, and MS to build a self-validating and unambiguous structural assignment.

Caption: Integrated Workflow for Structural Elucidation.

Conclusion

The spectroscopic characterization of this compound is straightforward when a systematic, multi-technique approach is employed. The ¹H and ¹³C NMR spectra definitively establish the carbon-hydrogen framework and the connectivity of the bicyclic system. Infrared spectroscopy provides unambiguous evidence for the critical nitrile and N-H functional groups. Finally, mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. Together, these techniques provide a robust and reliable analytical dataset that serves as an essential benchmark for any researcher working with this valuable chemical intermediate.

References

- Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.

- Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes - Fiveable.

- IR spectrum: Nitriles - Química Organica.org.

-

Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. Available at: [Link] [Accessed January 11, 2026].

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. Available at: [Link] [Accessed January 11, 2026].

-

05 Notes On Nitriles IR Spectra | PDF | Infrared Spectroscopy | Aromaticity - Scribd. Available at: [Link] [Accessed January 11, 2026].

-

(PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - ResearchGate. Available at: [Link] [Accessed January 11, 2026].

-

Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC - NIH. Available at: [Link] [Accessed January 11, 2026].

-

Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives - MDPI. Available at: [Link] [Accessed January 11, 2026].

-

The NMR interpretations of some heterocyclic compounds which are... - ResearchGate. Available at: [Link] [Accessed January 11, 2026].

-

Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives - the University of Groningen research portal. Available at: [Link] [Accessed January 11, 2026].

-

Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF - ResearchGate. Available at: [Link] [Accessed January 11, 2026].

-

A simple 1H nmr conformational study of some heterocyclic azomethines. Available at: [Link] [Accessed January 11, 2026].

-

The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1 | The Journal of Organic Chemistry. Available at: [Link] [Accessed January 11, 2026].

-

NMR Spectra of Simple Heterocycles - Portland Press. Available at: [Link] [Accessed January 11, 2026].

-

Structure and synthesis of indazole | Download Scientific Diagram - ResearchGate. Available at: [Link] [Accessed January 11, 2026].

-

This compound (C8H5N3) - PubChemLite. Available at: [Link] [Accessed January 11, 2026].

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. Available at: [Link] [Accessed January 11, 2026].

-

Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. Available at: [Link] [Accessed January 11, 2026].

-

1H-Indazole | C7H6N2 | CID 9221 - PubChem. Available at: [Link] [Accessed January 11, 2026].

-

Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H- indazole-bearing neuroprotective MAO B inhibitors - IRIS. Available at: [Link] [Accessed January 11, 2026].

-

Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b)... - ResearchGate. Available at: [Link] [Accessed January 11, 2026].

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Available at: [Link] [Accessed January 11, 2026].

-

13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... | Download Table - ResearchGate. Available at: [Link] [Accessed January 11, 2026].

-

This compound | CAS 861340-10-5 - Matrix Fine Chemicals. Available at: [Link] [Accessed January 11, 2026].

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link] [Accessed January 11, 2026].

-

mass spectra - fragmentation patterns - Chemguide. Available at: [Link] [Accessed January 11, 2026].

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. Available at: [Link] [Accessed January 11, 2026].

-

(PDF) 1H-Imidazole-4-carbonitrile - ResearchGate. Available at: [Link] [Accessed January 11, 2026].

-

Fragmentation (mass spectrometry) - Wikipedia. Available at: [Link] [Accessed January 11, 2026].

-

Table of Characteristic IR Absorptions. Available at: [Link] [Accessed January 11, 2026].

-

Ion fragmentation of small molecules in mass spectrometry. Available at: [Link] [Accessed January 11, 2026].

-

Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC - PubMed Central. Available at: [Link] [Accessed January 11, 2026].

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Indazole-4-Carbonitrile Derivatives

Introduction: The Indazole-4-Carbonitrile Scaffold - A Privileged Motif in Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties, including the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, allow for versatile interactions with a multitude of biological targets.[3][4] This has led to the successful development of several FDA-approved drugs containing the indazole core, such as the anticancer agents pazopanib and niraparib.[1][5][6][7]

Among the various substituted indazoles, the indazole-4-carbonitrile moiety has emerged as a particularly intriguing starting point for the design of novel therapeutic agents. The carbonitrile group at the 4-position serves as a key anchoring point and a versatile synthetic handle for further molecular elaboration, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. This guide provides an in-depth technical overview of the potential biological activities of indazole-4-carbonitrile derivatives, focusing on their mechanisms of action, relevant signaling pathways, and the experimental methodologies used for their evaluation.

I. Anticancer Activity: Targeting the Engines of Malignancy

The most extensively documented biological activity of indazole derivatives, including those with a 4-carbonitrile substituent, is their potent anticancer efficacy.[2][8][9] These compounds exert their effects by targeting key proteins and pathways that are dysregulated in cancer, primarily acting as inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.

A. Mechanism of Action: Kinase Inhibition

Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, thereby activating or deactivating them and propagating cellular signals. Many indazole-4-carbonitrile derivatives have been designed as ATP-competitive inhibitors, binding to the ATP-binding pocket of specific kinases and preventing the phosphorylation of their downstream targets.[4][5]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[10] Indazole-based compounds, such as the FDA-approved drug pazopanib, are potent VEGFR-2 inhibitors.[3][7] By blocking VEGFR-2 signaling, these derivatives inhibit the proliferation and migration of endothelial cells, ultimately cutting off the tumor's blood supply.

The binding of VEGF to VEGFR-2 triggers the activation of downstream pathways like PLCγ/PKC/MAPK and PI3K/Akt, promoting endothelial cell proliferation and survival.[3][11][12][13][14] Indazole-4-carbonitrile derivatives can inhibit VEGFR-2, blocking these pro-angiogenic signals.

Aurora kinases (A, B, and C) are serine/threonine kinases that play essential roles in regulating mitosis, including centrosome maturation, spindle assembly, and chromosome segregation.[8] Their overexpression is common in many cancers, making them attractive therapeutic targets. Novel indazole derivatives have been identified as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[15]

Aurora A and B are critical for different stages of mitosis.[16][17][18][19] Indazole-4-carbonitrile derivatives that inhibit these kinases disrupt spindle formation and chromosome segregation, leading to cell cycle arrest and apoptosis.

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that binds to acetylated histones and plays a crucial role in the transcriptional regulation of key oncogenes, most notably c-Myc.[4][20][21] The c-Myc proto-oncogene is a master regulator of cell proliferation and is often overexpressed in cancer.[20] Indazole-based compounds have been developed as potent BRD4 inhibitors, which displace BRD4 from chromatin, leading to the downregulation of c-Myc and subsequent suppression of tumor growth.[18]

BRD4 binds to acetylated histones at the c-Myc gene, promoting its transcription.[4][10][22] Indazole-based BRD4 inhibitors prevent this interaction, leading to reduced c-Myc expression and decreased cancer cell proliferation.

B. Induction of Apoptosis

Beyond cell cycle arrest, many indazole-4-carbonitrile derivatives actively induce apoptosis (programmed cell death) in cancer cells. This is often achieved by modulating the expression of key apoptosis-regulating proteins, such as increasing the levels of pro-apoptotic Bax and decreasing the levels of anti-apoptotic Bcl-2.[8] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, the executioners of apoptosis.[8]

C. Anti-Metastatic Effects

Metastasis, the spread of cancer cells to distant organs, is the primary cause of cancer-related mortality. Some indazole derivatives have demonstrated the ability to inhibit cancer cell migration and invasion.[8] This is often associated with the downregulation of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues.[8]

Quantitative Data Summary: Anticancer Activity

| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |

| 1H-Indazole Derivative | Tubulin | A549 (Lung) | 0.010 ± 0.0042 | [9] |

| 1H-Indazole Derivative | Tubulin | MCF7 (Breast) | 0.021 ± 0.0031 | [9] |

| Indazole-4-carboxamide | FGFR1 | - (enzymatic) | 0.0302 ± 0.0019 | [1][7] |

| Indazole-4,7-dione | BRD4 | - (binding) | 0.060 | [18] |

| Indazole Derivative (2f) | Unknown | 4T1 (Breast) | 0.23 | [8] |

II. Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders and some cancers. Indazole-4-carbonitrile derivatives have shown promise as anti-inflammatory agents by targeting key components of the immune signaling cascade.

A. Mechanism of Action: Modulating Inflammatory Pathways

C-C chemokine receptor 4 (CCR4) is a key receptor involved in the migration of immune cells, particularly T-helper 2 (Th2) cells and regulatory T cells (Tregs), to sites of inflammation.[7][23][24][25] By blocking CCR4, indazole arylsulfonamide derivatives can inhibit the recruitment of these cells, thereby dampening the inflammatory response.[11][16] These compounds often act as allosteric antagonists, binding to a site on the receptor distinct from the natural ligand binding site.[11][16]

Tumor progression locus 2 (Tpl2), also known as Cot or MAP3K8, is a key kinase in the inflammatory signaling pathway downstream of receptors like the Toll-like receptors (TLRs) and TNFα receptor.[15][26][27] Tpl2 activation leads to the activation of the MEK/ERK pathway, resulting in the production of pro-inflammatory cytokines like TNFα.[28][29] Indazole derivatives have been identified as inhibitors of Tpl2 kinase, offering a potential therapeutic strategy for inflammatory diseases.[20]

Inflammatory stimuli activate Tpl2, which in turn activates the MEK/ERK pathway, leading to the production of inflammatory mediators.[15][26] Indazole-based Tpl2 inhibitors can block this cascade.

III. Other Potential Biological Activities

The versatility of the indazole-4-carbonitrile scaffold extends beyond oncology and inflammation. Derivatives have been investigated for a range of other therapeutic applications:

-

Antibacterial Activity: Some indazole derivatives have shown activity against various bacterial strains, including Bacillus subtilis and E. coli.[3]

-

Antidiabetic Activity: Indazole and indole derivatives have been explored as glucagon receptor (GCGR) antagonists for the potential treatment of type II diabetes.[30]

-

Cardiovascular Diseases: Certain indazole derivatives, such as the p38 kinase inhibitor ARRY-797, have been investigated for their potential in treating cardiovascular conditions like dilated cardiomyopathy.[31]

IV. Experimental Protocols for Biological Evaluation

A robust and logical experimental workflow is crucial for characterizing the biological activities of novel indazole-4-carbonitrile derivatives.

A. In Vitro Cell Viability (MTT) Assay

This colorimetric assay is a primary screening tool to assess a compound's effect on cell proliferation and viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.[32]

-

Compound Treatment: Prepare serial dilutions of the indazole-4-carbonitrile derivative in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[32]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[33]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate for 15 minutes.[31]

-